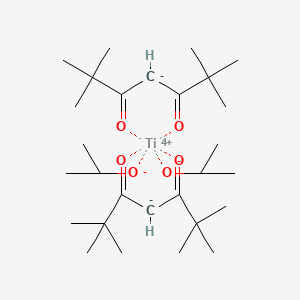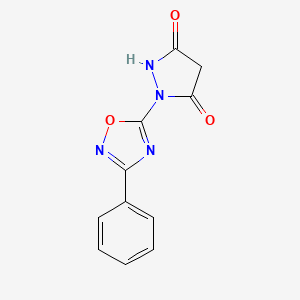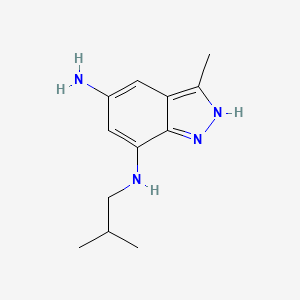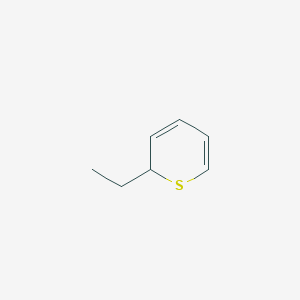
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) is a coordination compound that combines titanium with propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) typically involves the reaction of titanium tetrachloride with propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+4C3H7OH+2C11H20O2→Ti(C3H7O)4(C11H20O2)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with more controlled environments to ensure purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of titanium.
Substitution: Ligands around the titanium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions often use solvents like tetrahydrofuran (THF) and conditions that favor the displacement of existing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce lower-valent titanium complexes.
Applications De Recherche Scientifique
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model for metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-purity titanium dioxide for use in pigments, coatings, and as a photocatalyst.
Mécanisme D'action
The mechanism by which propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) exerts its effects involves the coordination of the titanium center with various ligands. This coordination can alter the electronic properties of the titanium, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium isopropoxide: Similar in structure but lacks the 2,2,6,6-tetramethylheptane-3,5-dione ligand.
Titanium acetylacetonate: Contains acetylacetonate ligands instead of 2,2,6,6-tetramethylheptane-3,5-dione.
Titanium ethoxide: Similar alkoxide but with ethoxide ligands instead of propan-2-olate.
Uniqueness
Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) is unique due to the presence of both propan-2-olate and 2,2,6,6-tetramethylheptane-3,5-dione ligands, which provide a distinct steric and electronic environment around the titanium center. This unique coordination environment enhances its stability and reactivity in various applications.
Propriétés
Formule moléculaire |
C28H52O6Ti |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) |
InChI |
InChI=1S/2C11H19O2.2C3H7O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7H,1-6H3;2*3H,1-2H3;/q4*-1;+4 |
Clé InChI |
LBGHHPIIOZYOOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)






![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)


